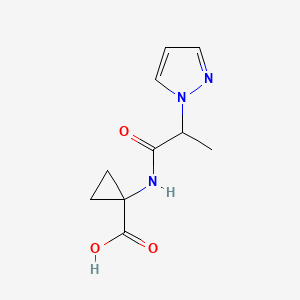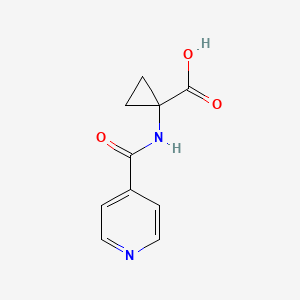
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has been the subject of extensive research in the field of medicinal chemistry. CPPC is a cyclic amino acid derivative that has been shown to exhibit potent biological activity, making it a promising candidate for the development of new drugs and therapies. In
作用機序
The mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapies. However, one limitation of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its complex synthesis, which requires a high level of technical expertise and specialized equipment. Additionally, the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. One area of research is the development of new drugs and therapies based on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. Another area of research is the elucidation of the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, which may help to identify new targets for drug development. Additionally, research on the synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the development of more efficient and cost-effective methods for its production. Finally, research on the biological activity of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the discovery of new applications for this promising compound.
合成法
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1,3-dibromo-2-propanol with pyrazole, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. Other methods include the reaction of pyrazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. The synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is a complex process that requires a high level of technical expertise and specialized equipment.
科学的研究の応用
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been the subject of extensive research in the field of medicinal chemistry due to its potent biological activity. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antitumor activity, making it a promising candidate for the development of new cancer therapies. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to exhibit anti-inflammatory activity, making it a potential treatment for a variety of inflammatory diseases. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antibacterial and antifungal activity, making it a potential treatment for a variety of infectious diseases.
特性
IUPAC Name |
1-(2-pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(13-6-2-5-11-13)8(14)12-10(3-4-10)9(15)16/h2,5-7H,3-4H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNDTJDJSDCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)

![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)